molecular formula C16H16ClN3O B5548314 4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No. B5548314
M. Wt: 301.77 g/mol
InChI Key: UOPZITBUCPJPRS-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a complex organic molecule that likely contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Chemical Reactions Analysis

Benzimidazole compounds are known to show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can undergo various reactions such as alkylation, acylation, nitration, sulphonation, and halogenation .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anti-inflammatory Properties

The benzimidazole ring has been associated with anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases. The compound “4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol” could be explored for its ability to modulate inflammatory responses, which might lead to new treatments for conditions like arthritis or asthma.

Each of these applications represents a distinct field of research where the compound could have significant implications. Further studies and clinical trials would be necessary to fully understand the potential of this compound in these areas .

Mechanism of Action

Target of Action

The compound “4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of the imidazole and benzimidazole classes of compounds . These classes of compounds are known to interact with a variety of biological targets, including histamine H1 receptors , and have been used in the development of drugs with a broad range of biological activities .

Mode of Action

For instance, some act as antagonists at histamine H1 receptors, binding to the receptor and preventing its activation . This can result in a reduction in allergic responses, as histamine plays a key role in allergic reactions .

Biochemical Pathways

Given the known activities of similar compounds, it is likely that it may affect pathways related to histamine signaling . This could potentially result in downstream effects such as a reduction in inflammation and allergic responses .

Pharmacokinetics

Imidazole and benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on the known activities of similar compounds, it could potentially have a variety of effects, such as reducing inflammation and allergic responses by blocking histamine h1 receptors .

Action Environment

The action of this compound could potentially be influenced by a variety of environmental factors. For instance, the pH of the environment could potentially impact the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature could potentially impact the compound’s stability .

These compounds are known to interact with a variety of biological targets and have a broad range of biological activities .

Future Directions

Benzimidazole and its derivatives have been the subject of extensive research due to their wide range of biological activities and potential therapeutic applications . Future research could focus on developing new synthetic routes and exploring their potential uses in the treatment of various diseases.

properties

IUPAC Name

4-chloro-2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-2-20-14-6-4-3-5-13(14)19-16(20)18-10-11-9-12(17)7-8-15(11)21/h3-9,21H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZITBUCPJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

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